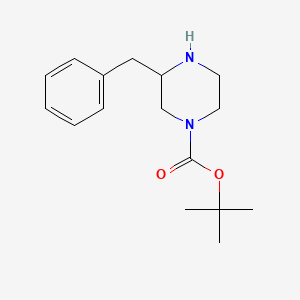

1-Boc-3-Benzylpiperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-benzylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-17-14(12-18)11-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIAVMMGSRDLLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656941 | |

| Record name | tert-Butyl 3-benzylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502649-29-8 | |

| Record name | tert-Butyl 3-benzylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Properties of (S)-1-Boc-3-benzylpiperazine

(S)-1-Boc-3-benzylpiperazine , with the CAS Number 475272-55-0, is a chiral heterocyclic building block crucial in the field of medicinal chemistry and drug development.[1][] Its structure, featuring a piperazine ring protected with a tert-butoxycarbonyl (Boc) group and substituted with a benzyl group at the stereogenic center, makes it a valuable intermediate for synthesizing complex, biologically active molecules.[3] This guide provides an in-depth overview of its chemical properties, a detailed synthetic protocol, and its applications for researchers and scientists in the pharmaceutical industry.

Physicochemical and Computational Properties

(S)-1-Boc-3-benzylpiperazine is typically a white to yellow solid-liquid mixture under standard conditions.[4] For long-term stability, it should be stored at 2–8 °C under an inert atmosphere, such as nitrogen or argon.[4] A summary of its key properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₄N₂O₂ | [][4] |

| Molecular Weight | 276.37 g/mol | [][4] |

| Appearance | White to yellow Solid-Liquid Mixture | [4] |

| Boiling Point | 379.8 ± 22.0 °C (Predicted) | [][4] |

| Density | 1.066 ± 0.06 g/cm³ (Predicted) | [][4] |

| pKa | 8.45 ± 0.40 (Predicted) | [4] |

| Storage Temperature | 2–8 °C (under inert gas) | [4] |

| Topological Polar Surface Area (TPSA) | 41.57 Ų | [5] |

| LogP | 2.438 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Rotatable Bonds | 2 | [5] |

**Synthesis and Experimental Protocols

The synthesis of (S)-1-Boc-3-benzylpiperazine requires a stereospecific approach to establish the chiral center. A common strategy involves the cyclization of a chiral precursor. The following workflow illustrates a representative synthetic route.

Caption: Synthetic workflow for (S)-1-Boc-3-benzylpiperazine.

This protocol is a representative method adapted from general procedures for Boc protection and piperazine ring formation.

Materials and Reagents:

-

(S)-Phenylalaninol

-

Di-tert-butyl carbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

N,N'-di-Boc-ethylenediamine

-

Sodium hydride (NaH)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes (eluents)

Procedure:

-

Step 1: Boc Protection of (S)-Phenylalaninol

-

Dissolve (S)-phenylalaninol (1.0 eq) in DCM in a round-bottom flask.

-

Add triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl carbonate (1.1 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with water, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(S)-phenylalaninol.

-

-

Step 2: Tosylation of the Hydroxyl Group

-

Dissolve the product from Step 1 in pyridine and cool to 0 °C.

-

Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction at 0 °C for 4 hours.

-

Pour the mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer sequentially with cold dilute HCl, water, and brine.

-

Dry over anhydrous magnesium sulfate, filter, and concentrate to obtain the tosylated intermediate.

-

-

Step 3: Piperazine Ring Formation

-

In a separate flask, dissolve N,N'-di-Boc-ethylenediamine (1.0 eq) in anhydrous THF and add sodium hydride (1.1 eq) at 0 °C.

-

Stir for 30 minutes, then add a solution of the tosylated intermediate from Step 2 in THF.

-

Heat the reaction to reflux for 24 hours.

-

Cool the reaction, quench carefully with water, and extract with ethyl acetate.

-

Purify the crude product by silica gel chromatography to yield (S)-1,4-di-Boc-2-benzylpiperazine.

-

-

Step 4: Selective Deprotection

-

Dissolve the di-Boc protected piperazine from Step 3 in DCM.

-

Add trifluoroacetic acid (TFA) (3.0 eq) dropwise at 0 °C. The less sterically hindered Boc group is selectively removed.

-

Stir at room temperature for 3 hours.

-

Carefully neutralize the reaction with saturated sodium bicarbonate solution.

-

Extract the product with DCM, dry the organic layer, and concentrate.

-

Purify the final product, (S)-1-Boc-3-benzylpiperazine, via flash column chromatography.

-

Spectroscopic Characterization

Structural confirmation and purity assessment are typically performed using NMR and IR spectroscopy. While specific experimental spectra are proprietary to manufacturers, the expected data can be predicted based on the molecular structure.

| Technique | Expected Peaks / Chemical Shifts (δ) |

| ¹H NMR | δ 7.20-7.40 (m, 5H, Ar-H), δ 3.80-4.20 (m, piperazine protons), δ 2.70-3.10 (m, piperazine & benzylic protons), δ 1.45 (s, 9H, Boc -C(CH₃)₃) |

| ¹³C NMR | δ 170.0 (C=O, Boc), δ 138.0 (Ar-C), δ 129.0, 128.5, 126.5 (Ar-CH), δ 80.0 (Boc -C(CH₃)₃), δ 50-60 (piperazine carbons), δ 40.0 (benzyl CH₂), δ 28.5 (Boc -CH₃) |

| FT-IR (cm⁻¹) | ~3300 (N-H stretch), ~3030 (Ar C-H stretch), ~2975 (Aliphatic C-H stretch), ~1690 (C=O stretch, Boc), ~1450, 1495 (Ar C=C bend) |

A general protocol for obtaining NMR and IR data is as follows:

-

NMR Spectroscopy [6]

-

Sample Preparation: Dissolve 10-20 mg of (S)-1-Boc-3-benzylpiperazine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to a 5 mm NMR tube.

-

¹H NMR Acquisition: Use a 400 MHz (or higher) spectrometer. Acquire data using a standard single-pulse sequence with 16-64 scans and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Acquire a sufficient number of scans (e.g., 1024 or more) with a relaxation delay of 2-5 seconds.

-

Processing: Perform Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

-

-

FT-IR Spectroscopy [6]

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk, or analyze as a thin film on a salt plate (e.g., NaCl).

-

Data Acquisition: Collect a background spectrum first. Then, run the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Applications in Drug Development

(S)-1-Boc-3-benzylpiperazine is a versatile intermediate used to synthesize a range of pharmaceutical candidates, particularly those targeting the central nervous system. Its utility stems from the ability to deprotect the Boc group and further functionalize the piperazine nitrogen, allowing for the introduction of diverse pharmacophores.

Caption: Role of (S)-1-Boc-3-benzylpiperazine in drug discovery.

-

Sigma-1 (σ1) Receptor Ligands: Benzylpiperazine derivatives have been extensively studied as ligands for the σ1 receptor, a unique intracellular chaperone protein involved in modulating pain signals.[7] Compounds synthesized from this intermediate have shown potential as non-opioid analgesics for treating neuropathic and inflammatory pain.[7]

-

Dopamine and Serotonin Receptor Modulators: The piperazine scaffold is a common feature in drugs targeting dopamine (D2) and serotonin (5-HT1A) receptors.[8] By incorporating the (S)-1-Boc-3-benzylpiperazine core, medicinal chemists can develop novel antipsychotics, antidepressants, and anxiolytics with improved efficacy and side-effect profiles.[8][9]

-

Lead Compound Optimization: In drug discovery, intermediates like (S)-1-Boc-3-benzylpiperazine are critical for optimizing lead compounds.[] They allow for systematic structural modifications to improve potency, selectivity, bioavailability, and other pharmacokinetic properties, accelerating the transition from a laboratory discovery to a viable drug candidate.[]

References

- 1. 1-Boc-(4-苄基)哌嗪 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. N-1-BOC-3-BENZYL-PIPERAZINE [chembk.com]

- 4. (S)-1-Boc-3-benzylpiperazine CAS#: 475272-55-0 [m.chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. benchchem.com [benchchem.com]

- 7. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

1-Boc-3-Benzylpiperazine: A Chiral Catalyst for Next-Generation Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the demand for enantiomerically pure compounds is paramount. Chiral building blocks serve as the foundational elements in the synthesis of complex, stereochemically defined drug molecules, profoundly influencing their pharmacological and toxicological profiles. Among these crucial synthons, 1-Boc-3-benzylpiperazine has emerged as a versatile and highly valuable chiral scaffold. Its unique structural features, combining the conformational rigidity of the piperazine ring with the stereochemical information at the C-3 position and the orthogonal protecting groups, make it an attractive starting material for the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of this compound as a chiral building block, encompassing its synthesis, key applications in drug discovery, and detailed experimental protocols.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₆H₂₄N₂O₂ |

| Molecular Weight | 276.37 g/mol |

| Appearance | White to off-white solid |

| CAS Number (S)-enantiomer | 475272-55-0 |

| CAS Number (R)-enantiomer | 947272-49-3 |

Enantioselective Synthesis of this compound

The asymmetric synthesis of this compound is a critical step in its utilization as a chiral building block. Several strategies have been developed to achieve high enantioselectivity, primarily involving the use of chiral catalysts or chiral pool starting materials.

One common approach involves the enantioselective reduction of a suitable prostereogenic precursor, such as a pyrazine or a dihydropyrazine derivative, using a chiral catalyst. For instance, iridium-catalyzed asymmetric hydrogenation of a 2-benzyl-1,4-dihydropyrazine precursor can afford the chiral piperazine with high enantiomeric excess.

Another effective method relies on the use of chiral starting materials, such as α-amino acids. For example, L- or D-phenylalanine can be elaborated through a series of steps, including reduction and cyclization, to yield the corresponding (S)- or (R)-3-benzylpiperazine, which is then protected with the Boc group.

Experimental Protocol: Synthesis of (S)-1-Boc-3-benzylpiperazine from (S)-N-Boc-phenylalaninal

This protocol outlines a representative synthesis of (S)-1-Boc-3-benzylpiperazine starting from the chiral pool material, (S)-N-Boc-phenylalaninal.

Materials:

-

(S)-N-Boc-phenylalaninal

-

N-Benzyl-p-toluenesulfonamide

-

Potassium carbonate (K₂CO₃)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Trifluoroacetic acid (TFA)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Reductive Amination: To a solution of (S)-N-Boc-phenylalaninal (1.0 equiv) and N-benzyl-p-toluenesulfonamide (1.1 equiv) in methanol, potassium carbonate (1.5 equiv) is added. The mixture is stirred at room temperature for 1 hour. Sodium borohydride (1.5 equiv) is then added portion-wise at 0 °C, and the reaction is stirred for an additional 4 hours at room temperature.

-

Work-up and Extraction: The reaction is quenched with water, and the methanol is removed under reduced pressure. The aqueous residue is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Cyclization (Deprotection and Intramolecular Alkylation): The crude intermediate is dissolved in a mixture of dichloromethane and trifluoroacetic acid (1:1) and stirred at room temperature for 1 hour to remove the Boc group. The solvent is evaporated, and the residue is dissolved in acetonitrile. Potassium carbonate (3.0 equiv) is added, and the mixture is heated to reflux for 12 hours to effect cyclization.

-

N-Boc Protection: After cooling to room temperature, the solvent is removed, and the residue is partitioned between water and dichloromethane. To the organic layer, di-tert-butyl dicarbonate (1.2 equiv) and triethylamine (1.5 equiv) are added, and the mixture is stirred at room temperature for 6 hours.

-

Purification: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford (S)-1-Boc-3-benzylpiperazine.

| Step | Product | Yield (%) | Enantiomeric Excess (ee %) |

| Reductive Amination & Cyclization | (S)-3-Benzylpiperazine | 75 | >98 |

| N-Boc Protection | (S)-1-Boc-3-benzylpiperazine | 92 | >98 |

Applications in Drug Discovery: A Case Study of Mcl-1 Inhibitors

Myeloid cell leukemia 1 (Mcl-1) is a key anti-apoptotic protein belonging to the Bcl-2 family.[1][2][3][4][5] Its overexpression is implicated in the survival of various cancer cells and is associated with resistance to chemotherapy.[6][7][8][9][10][11] Consequently, the development of small molecule inhibitors of Mcl-1 is a promising strategy in cancer therapy. The chiral 3-benzylpiperazine scaffold has been identified as a privileged core for the design of potent and selective Mcl-1 inhibitors.[6]

Synthesis of a Chiral Mcl-1 Inhibitor using (R)-1-Boc-3-benzylpiperazine

This section details the synthesis of a potent Mcl-1 inhibitor, demonstrating the utility of this compound as a chiral building block.

Experimental Protocol: Synthesis of a Thieno[2,3-d]pyrimidine-based Mcl-1 Inhibitor

Materials:

-

(R)-1-Boc-3-benzylpiperazine

-

2-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-d]pyrimidine

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

4-Fluorobenzoyl chloride

-

Triethylamine (TEA)

Procedure:

-

N-Arylation: A mixture of (R)-1-Boc-3-benzylpiperazine (1.0 equiv), 2-chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-d]pyrimidine (1.1 equiv), and potassium carbonate (2.0 equiv) in DMF is heated at 100 °C for 12 hours.

-

Work-up and Extraction: The reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Boc Deprotection: The crude product is dissolved in a mixture of dichloromethane and trifluoroacetic acid (4:1) and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure.

-

N-Acylation: The resulting amine is dissolved in dichloromethane, and triethylamine (2.5 equiv) is added, followed by the dropwise addition of 4-fluorobenzoyl chloride (1.2 equiv) at 0 °C. The reaction is stirred at room temperature for 3 hours.

-

Purification: The reaction is quenched with water, and the organic layer is separated, washed with brine, dried, and concentrated. The final product is purified by preparative HPLC to yield the target Mcl-1 inhibitor.

| Step | Product | Yield (%) | Purity (%) | Ki for Mcl-1 (nM) |

| N-Arylation | Boc-protected intermediate | 85 | >95 | - |

| Deprotection & N-Acylation | Final Mcl-1 Inhibitor | 78 | >99 | 15 |

Signaling Pathways and Experimental Workflows

Bcl-2 Family Apoptotic Signaling Pathway

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. A delicate balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members determines the cell's fate.[1][2][3][4] Mcl-1 sequesters pro-apoptotic proteins, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of cytochrome c, which triggers caspase activation and cell death.[5] Mcl-1 inhibitors, synthesized using chiral building blocks like this compound, disrupt this interaction, liberating pro-apoptotic proteins and inducing apoptosis in cancer cells.

Caption: Mcl-1's role in the intrinsic apoptotic pathway and its inhibition.

Experimental Workflow: Synthesis and Evaluation of Mcl-1 Inhibitors

The development of novel Mcl-1 inhibitors involves a multi-step process, from the synthesis of the chiral building block to the biological evaluation of the final compounds. This workflow highlights the key stages in this process.

Caption: Workflow for the discovery of Mcl-1 inhibitors.

Conclusion

This compound stands as a testament to the power of chiral building blocks in modern drug discovery. Its efficient enantioselective synthesis and versatile reactivity provide medicinal chemists with a powerful tool to explore novel chemical space and design next-generation therapeutics. The successful application of this scaffold in the development of potent Mcl-1 inhibitors highlights its potential to address significant unmet medical needs, particularly in the field of oncology. As our understanding of complex biological pathways deepens, the demand for sophisticated and stereochemically defined building blocks like this compound will undoubtedly continue to grow, paving the way for the creation of safer and more effective medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of tyrosine derivatives as Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-guided design of a series of MCL-1 inhibitors with high affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of potent myeloid cell leukemia 1 (Mcl-1) inhibitors using fragment-based methods and structure-based design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural revision of the Mcl-1 inhibitor MIM1: synthesis and biological studies on ovarian cancer cells with evaluation of designed analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide: Spectroscopic Data for tert-butyl (3S)-3-benzylpiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and synthesis of tert-butyl (3S)-3-benzylpiperazine-1-carboxylate, a chiral piperazine derivative of significant interest in medicinal chemistry and drug development. The information compiled herein is intended to support research and development activities by providing key analytical data and a reproducible synthetic methodology.

Spectroscopic Data

The following tables summarize the key spectroscopic data for tert-butyl (3S)-3-benzylpiperazine-1-carboxylate, providing a quantitative reference for its structural characterization.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.35 - 7.20 | m | - | 5H | Ar-H |

| 4.15 | br s | - | 1H | CH -CH₂Ph |

| 3.85 | d | 13.0 | 1H | Piperazine-H |

| 3.75 | d | 13.0 | 1H | Piperazine-H |

| 3.05 | t | 11.5 | 1H | Piperazine-H |

| 2.95 | t | 11.5 | 1H | Piperazine-H |

| 2.80 | dd | 13.5, 3.5 | 1H | CH ₂Ph |

| 2.65 | dd | 13.5, 9.5 | 1H | CH ₂Ph |

| 2.50 | m | - | 1H | Piperazine-H |

| 2.35 | m | - | 1H | Piperazine-H |

| 1.45 | s | - | 9H | C(CH ₃)₃ |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 154.8 | C =O |

| 138.5 | Ar-C |

| 129.3 | Ar-C H |

| 128.5 | Ar-C H |

| 126.5 | Ar-C H |

| 79.8 | C (CH₃)₃ |

| 57.5 | C H-CH₂Ph |

| 49.0 | Piperazine-C H₂ |

| 46.5 | Piperazine-C H₂ |

| 45.0 | Piperazine-C H₂ |

| 40.5 | C H₂Ph |

| 28.4 | C(C H₃)₃ |

Solvent: CDCl₃, Frequency: 100 MHz

Table 3: IR and Mass Spectrometry Data

| Spectroscopic Method | Key Peaks / Values |

| IR (Infrared) Spectroscopy | ν 3330 (N-H), 2975, 2925 (C-H), 1690 (C=O), 1420, 1240, 1170 cm⁻¹ |

| Mass Spectrometry (MS) | m/z 277.2 [M+H]⁺ |

Experimental Protocols

The synthesis of tert-butyl (3S)-3-benzylpiperazine-1-carboxylate is typically achieved through the N-Boc protection of the commercially available (S)-2-benzylpiperazine.

Synthesis of tert-butyl (3S)-3-benzylpiperazine-1-carboxylate

Materials:

-

(S)-2-benzylpiperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of (S)-2-benzylpiperazine (1.0 equivalent) in dichloromethane (DCM) at 0 °C is added triethylamine (1.1 equivalents).

-

A solution of di-tert-butyl dicarbonate (1.05 equivalents) in DCM is added dropwise to the reaction mixture over a period of 30 minutes.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours, while being monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with water and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with saturated aqueous NaHCO₃ solution, followed by brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford tert-butyl (3S)-3-benzylpiperazine-1-carboxylate as a pure compound.

Visualizations

Synthetic Pathway

The following diagram illustrates the synthetic route to tert-butyl (3S)-3-benzylpiperazine-1-carboxylate.

Caption: Synthetic scheme for the N-Boc protection of (S)-2-benzylpiperazine.

Experimental Workflow

This diagram outlines the general workflow for the synthesis and purification of the target compound.

Caption: Step-by-step workflow from synthesis to characterization.

Navigating the Synthesis and Application of 1-Boc-3-Benzylpiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 1-Boc-3-benzylpiperazine, a versatile building block in medicinal chemistry and drug discovery. We will delve into its chemical structure, stereoisomers, and key physicochemical properties, alongside a detailed experimental protocol for its derivatization. This document aims to serve as a practical resource for professionals engaged in the synthesis of novel therapeutic agents.

Core Chemical Identity and Properties

This compound is a chiral heterocyclic compound featuring a piperazine ring protected with a tert-butyloxycarbonyl (Boc) group at the 1-position and substituted with a benzyl group at the 3-position. The presence of a stereocenter at the 3-position gives rise to two enantiomers: (S)-1-Boc-3-benzylpiperazine and (R)-1-Boc-3-benzylpiperazine. It is crucial to distinguish between these stereoisomers, as their biological activities can differ significantly in downstream applications. The CAS numbers for the (S) and (R) enantiomers are 475272-55-0 and 947272-49-3, respectively[1][2][3][4].

Below is a summary of the key chemical data for both enantiomers of this compound.

| Property | (S)-1-Boc-3-benzylpiperazine | (R)-1-Boc-3-benzylpiperazine |

| CAS Number | 475272-55-0[1][4] | 947272-49-3[2][3] |

| Molecular Formula | C₁₆H₂₄N₂O₂[1][4] | C₁₆H₂₄N₂O₂[2] |

| Molecular Weight | 276.37 g/mol [1][4] | 276.37 g/mol |

| Appearance | White to yellow solid-liquid mixture | - |

| Boiling Point | 379.8±22.0 °C (Predicted)[4] | - |

| Density | 1.066±0.06 g/cm³ (Predicted) | - |

| pKa | 8.45±0.40 (Predicted) | - |

| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) | - |

| SMILES | O=C(OC(C)(C)C)N1C--INVALID-LINK--NCC1[1] | O=C(N1CCN--INVALID-LINK--Cc1ccccc1)OC(C)(C)C[3] |

| InChI | InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-17-14(12-18)11-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3/t14-/m0/s1 | - |

Role as a Synthetic Intermediate

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics. The Boc protecting group allows for selective functionalization at the unprotected nitrogen atom of the piperazine ring. Following this, the Boc group can be readily removed under acidic conditions to enable further modification at the 1-position. This strategic protection and deprotection sequence is fundamental in the multi-step synthesis of various drug candidates.

Experimental Protocol: α-Lithiation and Electrophilic Quenching of N-Boc-Piperazine Derivatives

The following is a representative protocol for the C-H functionalization of an N-Boc-piperazine derivative, which can be adapted for this compound to introduce substituents at the carbon atom adjacent to the nitrogen. This method is valuable for creating diverse chemical libraries for drug screening.

Materials:

-

N-Boc-N'-benzylpiperazine (or this compound as a starting point for further modification) (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

s-Butyllithium (s-BuLi) (1.3 equiv)

-

Electrophile (e.g., trimethylsilyl chloride, methyl iodide) (1.5-2.0 equiv)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

20% aqueous sodium hydroxide (NaOH)

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dry ice/acetone bath

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the N-Boc-piperazine substrate.

-

Dissolve the substrate in anhydrous THF to a concentration of approximately 0.14 M.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add s-BuLi dropwise to the stirred solution, ensuring the internal temperature is maintained below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour to facilitate complete lithiation.

-

Add the desired electrophile dropwise. If the electrophile is a solid, dissolve it in a minimal amount of anhydrous THF prior to addition.

-

Stir the reaction mixture at -78 °C for 15 minutes, then allow it to warm to room temperature over a period of 30 minutes.

-

Quench the reaction by the sequential addition of saturated aqueous NH₄Cl, 20% aqueous NaOH, and Et₂O.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the α-functionalized product.

This protocol provides a robust method for the derivatization of the piperazine core, enabling the synthesis of a wide array of novel compounds for further investigation.

Application in Drug Discovery: A Building Block for Sigma-1 Receptor Ligands

Benzylpiperazine derivatives have been identified as potent ligands for the sigma-1 (σ₁) receptor, a promising target for the treatment of pain and various central nervous system disorders. The synthesis of these ligands often employs intermediates like this compound. For instance, the piperazine core can be elaborated through acylation or alkylation at the N4 position, followed by deprotection of the Boc group and subsequent functionalization at N1 to produce the final pharmacologically active compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis of 1-Benzylpiperazine (BzP/A2) - [www.rhodium.ws] [designer-drug.com]

- 3. benchchem.com [benchchem.com]

- 4. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to 1-Boc-3-Benzylpiperazine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 1-Boc-3-benzylpiperazine moiety has emerged as a privileged scaffold in modern medicinal chemistry, offering a unique combination of structural rigidity and synthetic tractability. Its presence in a diverse array of biologically active molecules underscores its importance as a key building block in the design and discovery of novel therapeutics, particularly for disorders of the central nervous system (CNS). This in-depth technical guide provides a comprehensive overview of the synthesis, applications, and structure-activity relationships of this compound derivatives, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

The Strategic Advantage of the this compound Core

The utility of this compound as a scaffold stems from several key features. The Boc (tert-butoxycarbonyl) protecting group on one of the piperazine nitrogens allows for selective functionalization of the second nitrogen, enabling the controlled introduction of various substituents. This directed synthesis is crucial for exploring structure-activity relationships (SAR) and optimizing pharmacological properties. The benzyl group at the 3-position provides a lipophilic anchor and can engage in crucial binding interactions with biological targets. Furthermore, the piperazine ring itself is a common pharmacophore that can influence solubility, basicity, and overall pharmacokinetic profiles of a molecule.[1]

Therapeutic Applications in the Central Nervous System and Beyond

Derivatives of this compound have shown significant promise in a range of therapeutic areas, with a particular focus on CNS disorders.

Modulators of Sigma-1 Receptors for Pain Management

A significant area of research has been the development of benzylpiperazine derivatives as potent and selective ligands for the sigma-1 (σ1) receptor.[2] The σ1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a promising target for the treatment of neuropathic pain.[2] By modifying the this compound scaffold, researchers have developed potent σ1 receptor antagonists with in vivo efficacy in preclinical models of pain.[2]

Dopamine and Serotonin Receptor Ligands for Psychiatric Disorders

The benzylpiperazine core is also a key component in the design of ligands for dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A) receptors.[3][4] These receptors are well-established targets for antipsychotic, antidepressant, and anxiolytic drugs. The versatile nature of the scaffold allows for the fine-tuning of receptor affinity and selectivity, leading to the development of compounds with desired pharmacological profiles for treating conditions like schizophrenia, depression, and anxiety.[3]

Neurokinin Receptor Antagonists

The piperazine motif is also found in antagonists of neurokinin (NK) receptors, such as the NK1 receptor, which is the receptor for Substance P.[5][6] NK1 receptor antagonists have therapeutic potential in the treatment of chemotherapy-induced nausea and vomiting, as well as potential applications in treating depression and anxiety.[5] The this compound scaffold can be utilized to develop novel NK1 receptor antagonists.

Anticonvulsant Activity

Research has also explored the potential of N-Boc-piperazine derived Mannich bases as anticonvulsant agents.[7] These compounds have been synthesized and evaluated in preclinical models of seizures, demonstrating the potential of this scaffold in the development of new treatments for epilepsy.[7]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for a selection of this compound derivatives and related compounds, illustrating their potency and selectivity for various biological targets.

Table 1: Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Binding Affinities of Benzylpiperazine Derivatives [2]

| Compound | Linker (n) | R | Ki σ1 (nM) | Ki σ2 (nM) | Selectivity (Ki σ2 / Ki σ1) |

| 8 | 2 | Phenyl | 11.3 ± 0.26 | 3,968 ± 130 | 351 |

| 13 | 4 | Phenyl | 18.1 ± 0.4 | 4,567 ± 88 | 252 |

| 15 | 2 | Cyclohexyl | 1.6 ± 0.05 | 1,418 ± 34 | 886 |

| 21 | 2 | Phenyl | 8.8 ± 0.22 | 3,253 ± 40 | 370 |

| Haloperidol | - | - | 1.6 ± 0.1 | 17.6 ± 0.1 | 11 |

Table 2: Dopamine and Serotonin Receptor Binding Affinities of Arylpiperazine Derivatives [3][8]

| Compound | Target | Ki (nM) |

| Compound 6a | Dopamine D3 | 0.43 ± 0.05 |

| Dopamine D2 | 215 ± 21 | |

| Compound 9b | Serotonin 5-HT1A | 23.9 ± 2.1 |

| Serotonin 5-HT2A | 39.4 ± 3.5 | |

| Serotonin 5-HT7 | 45.0 ± 4.0 | |

| Compound 12a | Serotonin 5-HT1A | 41.5 ± 3.7 |

| Serotonin 5-HT2A | 315 ± 28 | |

| Serotonin 5-HT7 | 42.5 ± 3.8 | |

| Dopamine D2 | 300 ± 27 |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of novel compounds. Below are representative procedures for the synthesis and modification of 1-Boc-piperazine derivatives.

General Procedure for N-Alkylation of 1-Boc-piperazine with an Alkyl Halide[11]

Materials:

-

1-Boc-piperazine

-

Alkyl bromide (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Acetonitrile (MeCN)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add 1-Boc-piperazine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous acetonitrile to the flask to suspend the solids.

-

Slowly add the alkyl bromide (1.1 eq) to the stirred suspension at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the desired N-alkylated-1-Boc-piperazine.

General Procedure for Reductive Amination of 1-Boc-piperazine[12]

Materials:

-

1-Boc-piperazine

-

Aldehyde or Ketone (1.0 - 1.2 eq)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (catalytic amount)

Procedure:

-

Dissolve 1-Boc-piperazine (1.0 eq) and the corresponding aldehyde or ketone (1.0 - 1.2 eq) in anhydrous DCM or DCE.

-

Add a catalytic amount of acetic acid to the solution.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired N-alkylated-1-Boc-piperazine.

Boc-Deprotection of N-Substituted-1-Boc-piperazine[13]

Materials:

-

N-substituted-1-Boc-piperazine

-

Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) in Dioxane

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the N-substituted-1-Boc-piperazine in DCM.

-

Add an excess of TFA (typically 20-50% v/v) or a solution of HCl in dioxane (e.g., 4M) to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

The resulting salt can be used directly or neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent to obtain the free amine.

Visualizing the Molecular Logic

The following diagrams, generated using the DOT language, illustrate key concepts related to the synthesis and application of this compound derivatives.

References

- 1. CN106543107A - A kind of synthetic method of 1 BOC piperazines - Google Patents [patents.google.com]

- 2. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substance P and the Neurokinin-1 Receptor: The New CRF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The substance P/neurokinin-1 receptor system in lung cancer: focus on the antitumor action of neurokinin-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jgtps.com [jgtps.com]

- 8. mdpi.com [mdpi.com]

The Cornerstone of Modern Drug Discovery: An In-depth Technical Guide to N-Boc Protected Piperazine Scaffolds

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of a multitude of approved drugs. Its unique physicochemical properties, including its ability to improve aqueous solubility and oral bioavailability, make it a highly desirable structural motif in drug design.[1] The strategic use of protecting groups is paramount for the selective functionalization of the two nitrogen atoms within the piperazine ring. Among these, the tert-butyloxycarbonyl (Boc) group stands out as one of the most widely utilized, offering robust protection and facile cleavage under specific conditions. This technical guide provides a comprehensive overview of N-Boc protected piperazine scaffolds, covering their synthesis, key reactions, applications, and detailed experimental protocols to support researchers in the field of drug discovery.

Physicochemical Properties of N-Boc-Piperazine

A thorough understanding of the physicochemical properties of N-Boc-piperazine is essential for its effective use in synthesis. These properties are critical for reaction planning, stoichiometric calculations, and analytical characterization.[2][3]

| Property | Value | Reference(s) |

| CAS Number | 57260-71-6 | [2][4] |

| Molecular Formula | C₉H₁₈N₂O₂ | [2][4] |

| Molecular Weight | 186.25 g/mol | [2][4] |

| Appearance | White to yellowish crystalline solid | [2] |

| Melting Point | 47-49 °C | [2] |

| Boiling Point | 258 °C at 760 mmHg | [2] |

| Density | 1.03 g/cm³ | [2] |

| Flash Point | 109.8 °C | [2] |

| Refractive Index | 1.467 | [2] |

Synthesis of N-Boc-Piperazine

The mono-protection of piperazine is a crucial step to enable selective functionalization. The most common method involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O).

General Synthetic Workflow

The synthesis of mono-substituted piperazines typically follows a three-step process: protection, functionalization, and deprotection. The use of N-Boc-piperazine as an intermediate is central to this strategy.

Caption: Synthetic pathway for mono-substituted piperazines.[3]

Experimental Protocol: Synthesis of N-Boc-piperazine

This protocol describes a standard laboratory procedure for the mono-Boc protection of piperazine.

Materials:

-

Piperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM)

-

0°C ice bath

-

Magnetic stirrer and standard laboratory glassware

Procedure:

-

Dissolve piperazine (2.0 equivalents) in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0°C using an ice bath.[5]

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in DCM dropwise to the stirred piperazine solution.[5]

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate N-Boc-piperazine.[5]

Note: Using an excess of piperazine helps to minimize the formation of the di-protected byproduct.[5]

Key Reactions of N-Boc-Piperazine Scaffolds

N-Boc Deprotection

The removal of the Boc group is a critical step to liberate the secondary amine for further functionalization or to yield the final active pharmaceutical ingredient. This is typically achieved under acidic conditions.

Experimental Workflow for N-Boc Deprotection

The following diagram illustrates a typical workflow for the deprotection of an N-Boc protected piperazine derivative.

Caption: Experimental workflow for N-Boc deprotection using TFA.[6]

Experimental Protocols for N-Boc Deprotection

Two common and effective methods for N-Boc deprotection are presented below.

Protocol 1: Using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) [6]

Materials:

-

N-Boc protected piperazine derivative

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

Procedure:

-

Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous DCM (at a concentration of approximately 0.1-0.2 M) in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add TFA (5-10 equiv.) to the stirred solution.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

-

Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

-

Extract the aqueous layer with DCM (3 times the volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the deprotected product.

Protocol 2: Using 4M HCl in Dioxane [6]

Materials:

-

N-Boc protected piperazine derivative

-

Methanol or Dioxane

-

4M HCl in dioxane solution

-

Diethyl ether (optional)

-

Standard laboratory glassware

Procedure:

-

Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in a minimal amount of a suitable solvent such as methanol or dioxane in a round-bottom flask.

-

Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.

-

Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. The hydrochloride salt of the deprotected piperazine may precipitate.

-

Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.

Troubleshooting N-Boc Deprotection

| Issue | Possible Cause | Recommended Solution | Reference(s) |

| Incomplete Reaction | Insufficient reaction time or temperature. | Monitor the reaction by TLC/LC-MS and prolong the reaction time. Consider a moderate increase in temperature (e.g., to 40-50°C). | [6] |

| Insufficient amount of acid. | Increase the equivalents of acid (e.g., TFA or HCl solution). | [6] | |

| Poor solubility of the starting material. | Try a different solvent system in which the starting material is more soluble. | [6] | |

| Low Yield | Side reactions due to harsh conditions. | Lower the reaction temperature and/or use a milder deprotection reagent. | [6] |

| Product loss during work-up. | Ensure complete extraction from the aqueous phase by performing multiple extractions. Confirm the final pH of the aqueous layer is basic to ensure the product is in its free base form. | [6] | |

| Formation of a water-soluble salt. | If the hydrochloride or trifluoroacetate salt of your product is water-soluble, consider alternative work-up procedures or direct use of the salt in the next step. | [6] | |

| Purification Difficulties | Product is an oil or difficult to crystallize. | Consider converting the free base to a different salt (e.g., fumarate, citrate) which may be more crystalline. | [6] |

| Co-elution with byproducts during chromatography. | Optimize the chromatography conditions (solvent system, stationary phase). Consider derivatization to aid separation. | [6] |

Applications in Drug Discovery

The N-Boc-piperazine scaffold is a cornerstone in the synthesis of diverse compound libraries for high-throughput screening and in the development of targeted therapeutics.[7] Its incorporation can enhance pharmacokinetic properties and provide a versatile handle for structural modifications.

Privileged Scaffold in Bioactive Molecules

The piperazine moiety is present in a wide range of FDA-approved drugs, demonstrating its importance in medicinal chemistry.[8][9][10][11][12][13][14][15] These drugs span various therapeutic areas, including:

-

Anticancer: Imatinib, Olaparib, Palbociclib[11]

-

Antiviral: Delavirdine

-

Antipsychotic: Aripiprazole, Olanzapine

-

Antihistamine: Cetirizine[15]

The versatility of the N-Boc-piperazine synthon allows for its use in various synthetic strategies, including solid-phase synthesis for the creation of peptidomimetics and multicomponent reactions for the rapid generation of molecular diversity.[7][18]

Role in Signaling Pathways

Piperazine-containing compounds are known to modulate the activity of various signaling pathways implicated in disease. For instance, in oncology, piperazine derivatives have been shown to inhibit key pathways like PI3K/AKT, Src, and BCR-ABL, leading to apoptosis in cancer cells.[19]

Caption: Inhibition of the PI3K/AKT signaling pathway by piperazine-based drugs.

Conclusion

N-Boc protected piperazine scaffolds are indispensable tools in modern medicinal chemistry. Their ease of synthesis, robust nature, and the facile deprotection of the Boc group provide a reliable and versatile platform for the development of novel therapeutics. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary information to effectively utilize these valuable building blocks in their drug discovery endeavors. The continued exploration of piperazine-based compounds promises to yield new and improved treatments for a wide range of diseases.

References

- 1. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]

- 2. innospk.com [innospk.com]

- 3. benchchem.com [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. An Evolving Role of Piperazine Moieties in Drug Design and Discov...: Ingenta Connect [ingentaconnect.com]

- 9. benthamscience.com [benthamscience.com]

- 10. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 16. researchgate.net [researchgate.net]

- 17. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

Stability and Storage of 1-Boc-3-benzylpiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability profile and recommended storage conditions for 1-Boc-3-benzylpiperazine, a key intermediate in pharmaceutical synthesis. Understanding the chemical stability of this compound is critical for ensuring its quality, purity, and integrity throughout its lifecycle, from laboratory research to drug development and manufacturing. This document outlines potential degradation pathways, provides detailed experimental protocols for stability assessment, and offers guidance on optimal storage and handling.

Physicochemical Properties and Structure

This compound, with the chemical formula C₁₆H₂₄N₂O₂, is a carbamate-protected derivative of benzylpiperazine. The tert-butoxycarbonyl (Boc) protecting group is strategically employed to mask the secondary amine of the piperazine ring, allowing for selective reactions at the other nitrogen atom.

Structure:

Caption: Potential degradation pathways for this compound.

Caption: Workflow for a forced degradation study of this compound.

Conclusion

This compound is a stable compound under recommended storage conditions. The primary degradation pathway involves the acid-catalyzed or thermal cleavage of the Boc protecting group. To ensure the quality and integrity of this valuable synthetic intermediate, it is imperative to store it in a cool, dry, and dark environment, preferably under an inert atmosphere. For critical applications in drug development, conducting formal stability studies, including forced degradation and photostability testing, is essential to fully characterize its stability profile and develop robust analytical methods.

Molecular weight and formula of 1-Boc-3-Benzylpiperazine

An In-Depth Technical Guide to 1-Boc-3-Benzylpiperazine

Introduction

This compound is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization of the other nitrogen atom, making it a versatile intermediate for the synthesis of complex molecules. Its structural motif is found in a variety of biologically active compounds, and its derivatives are explored for various therapeutic applications. This guide provides a comprehensive overview of its chemical properties, synthesis, and significance in research and development.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₁₆H₂₄N₂O₂ | [1][2][3] |

| Molecular Weight | 276.37 g/mol | [1][2][3] |

| Appearance | White or yellowish crystal | [4] |

| Melting Point | 71-73 °C | [3] |

| Topological Polar Surface Area (TPSA) | 41.57 Ų | [1] |

| LogP | 2.438 | [1] |

Synthesis of this compound

The synthesis of monosubstituted piperazines like this compound typically involves the protection of one nitrogen atom of the piperazine ring, followed by the selective functionalization of the second nitrogen. The Boc group is an ideal protecting group due to its stability in various reaction conditions and its straightforward removal under acidic conditions[5].

Experimental Protocol: N-Alkylation of N-Boc-piperazine

This protocol outlines a general method for the N-alkylation of N-Boc-piperazine to synthesize this compound.

Materials:

-

N-Boc-piperazine

-

Benzyl bromide (or benzyl chloride)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetonitrile (CH₃CN) or another suitable solvent

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve N-Boc-piperazine (1 equivalent) and a base such as potassium carbonate (2-3 equivalents) in a suitable solvent like acetonitrile.

-

Addition of Alkylating Agent: To this stirred suspension, add benzyl bromide (1.0-1.2 equivalents) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dilute the resulting residue with dichloromethane and water[5].

-

Extraction: Separate the organic layer. Extract the aqueous layer multiple times with dichloromethane.

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate[5].

-

Purification: Filter the drying agent and concentrate the filtrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain pure this compound[5].

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds. The piperazine scaffold is a "privileged structure" in medicinal chemistry, often incorporated into drug candidates to enhance properties like aqueous solubility and oral bioavailability[5].

-

Scaffold for Biologically Active Molecules: The benzylpiperazine core is found in compounds with various biological activities. For instance, the parent compound, 1-benzylpiperazine (BZP), is a central nervous system stimulant that acts as a serotonergic agonist[6][7]. It affects the dopamine and serotonin neurotransmitter systems[8].

-

Drug Discovery Intermediate: Derivatives of benzylpiperazine have been investigated for a range of therapeutic applications, including as potential antidepressants and σ1 receptor ligands for treating pain[8][9]. The ability to deprotect the Boc group under mild acidic conditions allows for further modification at the nitrogen, enabling the creation of diverse chemical libraries for screening.

-

PROTACs and Chemical Probes: The piperazine moiety is also utilized in the development of proteolysis-targeting chimeras (PROTACs) and other chemical biology tools[].

Potential Signaling Pathway Interactions

While this compound itself is primarily a synthetic intermediate, the biological activity of its deprotected core, benzylpiperazine (BZP), provides insight into the potential mechanisms of action for its derivatives. BZP has a mixed mechanism, primarily acting on the dopaminergic and serotonergic systems[7]. It can increase the extracellular concentrations of these neurotransmitters, leading to its stimulant effects[7].

Caption: Potential signaling pathway interactions of the BZP core.

Conclusion

This compound is a compound of significant interest to researchers and scientists in the field of drug development. Its well-defined chemical properties and the versatility of the Boc-protecting group make it an essential tool for synthesizing novel compounds with potential therapeutic value. Understanding its synthesis and the biological activities of its parent structures provides a solid foundation for its application in creating next-generation pharmaceuticals.

References

- 1. chemscene.com [chemscene.com]

- 2. (R)-1-BOC-3-BENZYLPIPERAZINE | CAS 947272-49-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. lifechempharma.com [lifechempharma.com]

- 5. benchchem.com [benchchem.com]

- 6. 1-Benzylpiperazine | C11H16N2 | CID 75994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzylpiperazine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Synthetic Utility of (R)-1-Boc-3-benzylpiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Boc-3-benzylpiperazine is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid piperazine core, combined with the stereodefined benzyl substituent and the versatile Boc protecting group, makes it a valuable intermediate for the synthesis of complex molecular architectures with specific three-dimensional orientations. This technical guide provides a comprehensive overview of the commercial availability of (R)-1-Boc-3-benzylpiperazine, its key physicochemical properties, detailed experimental protocols for its synthesis and common transformations, and its application in the development of bioactive molecules, particularly as modulators of G-protein coupled receptors (GPCRs).

Commercial Availability

(R)-1-Boc-3-benzylpiperazine is readily available from a variety of chemical suppliers. The compound is typically offered in research quantities, with options for bulk and commercial-scale orders available upon request. When sourcing this material, it is crucial to verify the enantiomeric purity and overall quality through a Certificate of Analysis (CoA).

Table 1: Representative Commercial Suppliers

| Supplier | Catalog Number | Purity | Available Quantities |

| Oakwood Chemical | 212668 | 99% | 250mg, 1g, 5g |

| Ivy Fine Chemicals | 153003 | In stock | 100mg, 250mg, 1g |

| Chemical-Suppliers.com | 947272-49-3 | Varies | g to kg scale |

| ChemScene | CS-0001891 (S-enantiomer) | ≥97% | Inquire |

Physicochemical and Technical Data

A thorough understanding of the physicochemical properties of (R)-1-Boc-3-benzylpiperazine is essential for its effective use in synthesis. The following table summarizes key data points, compiled from various supplier and database sources.

Table 2: Physicochemical and Technical Data

| Property | Value | Reference |

| IUPAC Name | tert-butyl (3R)-3-benzylpiperazine-1-carboxylate | - |

| CAS Number | 947272-49-3 | [1] |

| Molecular Formula | C₁₆H₂₄N₂O₂ | [2][3] |

| Molecular Weight | 276.37 g/mol | [2][3] |

| Appearance | White to off-white solid or viscous oil | Supplier Data |

| Purity | Typically ≥97% | [3] |

| Optical Rotation | Data not widely available for the (R)-enantiomer. The related (R)-1-Boc-2-benzyl-piperazine has a reported [α]D²⁰ of +28 ± 2º (c=1 in CHCl₃). | |

| Boiling Point | ~379.8 °C (Predicted) | |

| Density | ~1.066 g/cm³ (Predicted) | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Experimental Protocols

The following sections provide detailed, plausible experimental protocols for the synthesis of (R)-1-Boc-3-benzylpiperazine and its subsequent use in common synthetic transformations. These protocols are based on established methodologies for similar chiral piperazine derivatives.

Protocol 1: Enantioselective Synthesis of (R)-1-Boc-3-benzylpiperazine

This protocol outlines a potential enantioselective route, which is a common strategy for accessing chiral piperazines.[4]

Workflow for Enantioselective Synthesis

Caption: Plausible workflow for the enantioselective synthesis of (R)-1-Boc-3-benzylpiperazine.

Methodology:

-

Step 1: Asymmetric Michael Addition: To a solution of a suitable chiral amine catalyst (e.g., a derivative of prolinol) in an anhydrous, aprotic solvent such as dichloromethane (DCM) at -20 °C, add a solution of a piperazine precursor, such as 1-Boc-piperazine, and an α,β-unsaturated aldehyde (e.g., cinnamaldehyde). The reaction is stirred at low temperature for 24-48 hours until completion, as monitored by thin-layer chromatography (TLC). The resulting chiral intermediate is then purified by flash column chromatography.

-

Step 2: Reductive Amination & Cyclization: The purified intermediate from Step 1 is dissolved in a suitable solvent like methanol. A reducing agent, such as sodium borohydride, is added portion-wise at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is then quenched by the slow addition of water, and the product is extracted with an organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude cyclized product, (R)-3-benzylpiperazine.

-

Step 3: Boc Protection: The crude (R)-3-benzylpiperazine is dissolved in DCM, and triethylamine (1.2 equivalents) is added. The solution is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in DCM is added dropwise. The reaction mixture is stirred at room temperature for 4-6 hours. Upon completion, the reaction is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product, (R)-1-Boc-3-benzylpiperazine, is purified by flash column chromatography.

Protocol 2: N-Boc Deprotection

The removal of the Boc protecting group is a common step to enable further functionalization at the N-1 position of the piperazine ring.

N-Boc Deprotection Workflow

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,4-Disubstituted Piperazines Using 1-Boc-3-Benzylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-disubstituted piperazine motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents targeting the central nervous system (CNS), including antidepressants, antipsychotics, and anti-anxiety medications. The strategic functionalization of the piperazine ring allows for the fine-tuning of pharmacological properties, such as receptor affinity, selectivity, and pharmacokinetic profiles. 1-Boc-3-benzylpiperazine is a valuable chiral starting material for the synthesis of these complex molecules. The Boc (tert-butyloxycarbonyl) protecting group on one nitrogen atom enables the selective functionalization of the second nitrogen, while the benzyl group at the 3-position introduces a key structural element and a point of chirality.

This document provides detailed application notes and experimental protocols for the synthesis of 1,4-disubstituted piperazines starting from this compound. The protocols cover key synthetic transformations, including N-alkylation and N-arylation, followed by Boc-deprotection to yield the final products.

Synthetic Strategy Overview

The general synthetic approach for preparing 1,4-disubstituted piperazines from this compound is a three-step process. This strategy leverages the Boc protecting group to ensure selective functionalization of the piperazine nitrogens.

Caption: General workflow for the synthesis of 1,4-disubstituted piperazines.

Experimental Protocols

Protocol 1: N-Alkylation of this compound

This protocol describes the introduction of an alkyl group at the N-4 position of this compound via nucleophilic substitution with an alkyl halide.

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

-

Potassium carbonate (K₂CO₃) or triethylamine (TEA)

-

Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of this compound (1.0 eq.) in ACN or DMF (10 mL/mmol of piperazine), add K₂CO₃ (2.0 eq.) or TEA (2.0 eq.).

-

Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature or heat to 50-80 °C for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Protocol 2: N-Arylation of this compound (Buchwald-Hartwig Amination)

This protocol details the palladium-catalyzed cross-coupling of an aryl halide with this compound to form a C-N bond.

Materials:

-

This compound

-

Aryl halide (e.g., bromobenzene, 4-chloroanisole)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)

-

Phosphine ligand (e.g., Xantphos, RuPhos, SPhos)

-

Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene or dioxane

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine Pd₂(dba)₃ (0.01-0.05 eq.) or Pd(OAc)₂ (0.02-0.10 eq.), the phosphine ligand (0.02-0.10 eq.), and the base (NaOtBu, 1.4 eq. or Cs₂CO₃, 2.0 eq.).

-

Add the aryl halide (1.0 eq.) and this compound (1.2 eq.) to the flask.

-

Add anhydrous toluene or dioxane (10 mL/mmol of aryl halide).

-

Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with DCM.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure N-arylated product.

Protocol 3: Boc-Deprotection of 1-Boc-3-benzyl-4-(substituted)piperazine

This protocol describes the removal of the Boc protecting group under acidic conditions to yield the final 1,4-disubstituted piperazine.

Materials:

-

1-Boc-3-benzyl-4-(substituted)piperazine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the 1-Boc-3-benzyl-4-(substituted)piperazine (1.0 eq.) in DCM (10 mL/mmol of substrate).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA (5-10 eq.) to the stirred solution.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove DCM and excess TFA.

-

Carefully neutralize the residue by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases (pH > 8).

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected product. Further purification can be performed by crystallization or chromatography if necessary.

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of 1,4-disubstituted piperazines starting from this compound.

Table 1: N-Alkylation of this compound

| Entry | Alkyl Halide (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | CH₃I | K₂CO₃ | ACN | RT | 12 | 85-95 |

| 2 | CH₃CH₂Br | K₂CO₃ | DMF | 60 | 8 | 80-90 |

| 3 | BnBr | TEA | ACN | RT | 24 | 75-85 |

| 4 | (CH₃)₂CHBr | K₂CO₃ | DMF | 80 | 24 | 60-70 |

Table 2: N-Arylation of this compound (Buchwald-Hartwig Amination)

| Entry | Aryl Halide (Ar-X) | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Bromobenzene | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | 12 | 70-80 |

| 2 | 4-Chloroanisole | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Dioxane | 110 | 18 | 65-75 |

| 3 | 2-Bromopyridine | Pd₂(dba)₃ | SPhos | NaOtBu | Toluene | 100 | 24 | 60-70 |

| 4 | 4-Bromotoluene | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 110 | 16 | 75-85 |

Table 3: Boc-Deprotection

| Entry | Substrate | Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1-Boc-3-benzyl-4-methylpiperazine | TFA | DCM | RT | 2 | >95 |

| 2 | 1-Boc-3-benzyl-4-phenylpiperazine | TFA | DCM | RT | 2 | >95 |

Application in Drug Discovery: Serotonin-Dopamine Reuptake Inhibitors

Many 1,4-disubstituted piperazine derivatives act as serotonin-dopamine reuptake inhibitors (SDRIs), which are of significant interest for the treatment of depression and other mood disorders. By blocking the serotonin transporter (SERT) and the dopamine transporter (DAT), these compounds increase the synaptic concentrations of serotonin and dopamine, thereby enhancing neurotransmission.

Caption: Mechanism of action of a Serotonin-Dopamine Reuptake Inhibitor (SDRI).

Application Notes and Protocols: 1-Boc-3-Benzylpiperazine in the Synthesis of Sigma-1 Receptor Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sigma-1 receptor (σ1R), a unique transmembrane chaperone protein primarily located at the endoplasmic reticulum, has emerged as a promising therapeutic target for a variety of neurological and psychiatric disorders, as well as for pain management.[1][2] Unlike G protein-coupled receptors, the σ1R modulates cellular signaling through protein-protein interactions, influencing ion channels and various neurotransmitter systems.[1][3] The development of selective σ1R ligands is a key area of research, with several compounds advancing to clinical trials for conditions such as Alzheimer's disease and neuropathic pain.[2]

Benzylpiperazine derivatives have been identified as a privileged scaffold in the design of potent and selective σ1R ligands.[1][4][5] The structural features of these molecules, including two hydrophobic regions and a central basic nitrogen, align well with the pharmacophore model for σ1R binding.[5] 1-Boc-3-benzylpiperazine is a versatile chiral building block for the synthesis of these ligands. The Boc (tert-butyloxycarbonyl) protecting group allows for selective functionalization of the piperazine ring, enabling the introduction of various substituents to modulate affinity and selectivity for the σ1R.

These application notes provide an overview of the synthesis of novel benzylpiperazine-based σ1R ligands, including detailed experimental protocols and pharmacological data.

Signaling Pathways and Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and evaluation of novel sigma-1 receptor ligands starting from a this compound core.

Caption: General workflow for the synthesis and evaluation of sigma-1 receptor ligands.

Synthetic Pathways

The synthesis of benzylpiperazine-based sigma-1 receptor ligands typically involves the coupling of a substituted benzylpiperazine core with various acidic or electrophilic partners. The following diagram illustrates two common synthetic routes.

Caption: Common synthetic routes for preparing benzylpiperazine-based sigma-1 receptor ligands.

Experimental Protocols

General Procedure for Amide Coupling via Activated Acid (Route A)

This protocol is adapted from the synthesis of 4-(methoxyphenyl)methylpiperazine derivatives.[1]

-

Activation of Carboxylic Acid: To a stirred solution of the desired carboxylic acid (1.0 equivalent) in dry dichloromethane (DCM, 6 mL), add 1,1'-carbonyldiimidazole (CDI) (1.0 equivalent) at room temperature.

-

Reaction Monitoring: Stir the mixture until gas evolution (CO2) ceases.

-